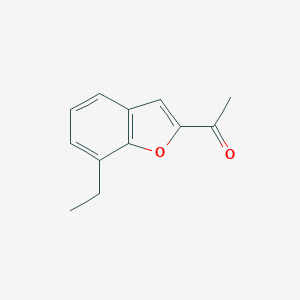
2-Acetyl-7-ethylbenzofuran
Übersicht
Beschreibung
2-Acetyl-7-ethylbenzofuran, also known as this compound, is a useful research compound. Its molecular formula is C12H12O2 and its molecular weight is 188.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von Naturstoffen
2-Acetyl-7-ethylbenzofuran ist ein Benzofuran-Derivat, eine Klasse von Verbindungen, die für ihr Vorkommen in Naturstoffen bekannt sind. Diese Verbindungen werden oft als Ausgangspunkt für die Synthese komplexer Moleküle verwendet, die in der Natur vorkommen. Der Benzofuran-Rest ist eine zentrale Struktureinheit in vielen biologisch aktiven Naturarzneimitteln und synthetischen chemischen Materialien . Die Vielseitigkeit von this compound ermöglicht die Konstruktion diverser Naturstoffanaloga mit möglichen therapeutischen Anwendungen.
Antitumoraktivität
Benzofuran-Derivate wurden auf ihre Antitumoreigenschaften untersucht. Die strukturelle Komplexität von this compound kann genutzt werden, um neuartige Verbindungen mit potenziellen Antikrebsaktivitäten zu synthetisieren. Diese synthetisierten Moleküle könnten an verschiedenen Krebszelllinien getestet werden, um ihre Wirksamkeit bei der Hemmung des Tumorwachstums zu bewerten .
Antibakterielle Wirkstoffe
Die antibakteriellen Eigenschaften von Benzofuran-Derivaten machen this compound zu einer wertvollen Verbindung für die Entwicklung neuer antibakterieller Wirkstoffe. Die Forschung kann sich auf die Synthese neuer Derivate und die Prüfung ihrer Wirksamkeit gegen resistente Bakterienstämme konzentrieren, um zur Bekämpfung der Antibiotikaresistenz beizutragen .
Antioxidative Anwendungen
Benzofuran-Verbindungen, einschließlich this compound, haben antioxidative Aktivitäten gezeigt. Diese Eigenschaft kann zur Entwicklung von Antioxidantien genutzt werden, die Zellen vor oxidativem Stress schützen können, der an verschiedenen Krankheiten wie neurodegenerativen Erkrankungen beteiligt ist .
Antivirale Therapeutika
Die antivirale Aktivität von Benzofuran-Derivaten legt nahe, dass this compound zur Herstellung neuer antiviraler Medikamente verwendet werden könnte. Die Forschung in diesem Bereich könnte zur Entwicklung von Therapeutika für Krankheiten wie Hepatitis C führen, bei denen neuartige Benzofuran-Verbindungen vielversprechend sind .
Chemische Synthesemethodik
This compound kann bei der Entwicklung neuer chemischer Synthesemethoden eingesetzt werden. So wurden beispielsweise neuartige Methoden zur Konstruktion von Benzofuranringen entdeckt, die zur Herstellung einer Reihe komplexer Benzofuran-Verbindungen mit this compound als Ausgangsmaterial eingesetzt werden könnten .
Wirkmechanismus
Target of Action
2-Acetyl-7-ethylbenzofuran is an intermediate in the production of Bufuralol Hydrochloride . Bufuralol is a non-selective beta blocker with membrane-stabilizing activity and intrinsic sympathomimetic activity. It is used in the treatment of hypertension and angina pectoris.
Mode of Action
It is known that the compound is characterized by a benzofuran ring with an acetyl group at the 2-position and an ethyl group at the 7-position. Benzofuran compounds are known to undergo a variety of chemical reactions.
Biochemical Pathways
Benzofuran compounds, including this compound, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are ubiquitous in nature and are potential natural drug lead compounds
Pharmacokinetics
The compound’s molecular weight (18822 g/mol) and structure suggest that it may have good bioavailability .
Result of Action
Given its role as an intermediate in the production of bufuralol hydrochloride , it may contribute to the therapeutic effects of this drug.
Zukünftige Richtungen
Benzofuran compounds, including “2-Acetyl-7-ethylbenzofuran”, have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
Biochemische Analyse
Biochemical Properties
For instance, some benzofuran compounds have been found to have significant cell growth inhibitory effects
Cellular Effects
Benzofuran compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that benzofuran compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is known that benzofuran compounds can interact with various enzymes or cofactors
Eigenschaften
IUPAC Name |
1-(7-ethyl-1-benzofuran-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-3-9-5-4-6-10-7-11(8(2)13)14-12(9)10/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTUMBVQDEFOAHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC2=C1OC(=C2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40498725 | |
| Record name | 1-(7-Ethyl-1-benzofuran-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40498725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59664-03-8 | |
| Record name | 1-(7-Ethyl-1-benzofuran-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40498725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



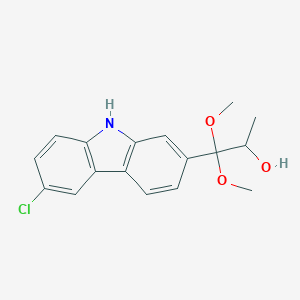

![(2Z)-2-[(3R,4S,8S,9R,10S,13R,14R,16S)-3-hydroxy-4,10,14-trimethyl-11-oxo-16-propanoyloxy-2,3,4,5,6,7,8,9,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid](/img/structure/B29951.png)
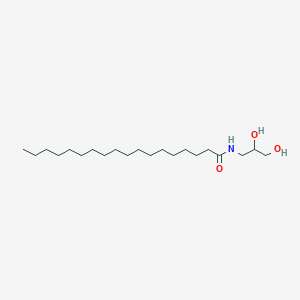
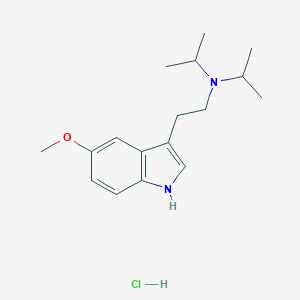

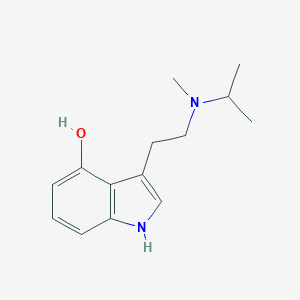
![1-Naphthalenol, 5,6,7,8-tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]-](/img/structure/B29964.png)
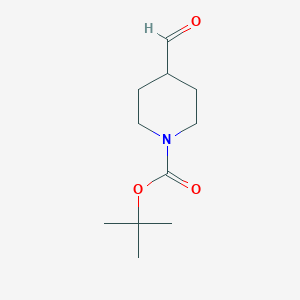
![(2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol](/img/structure/B29977.png)
![2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carbaldehyde](/img/structure/B29979.png)
